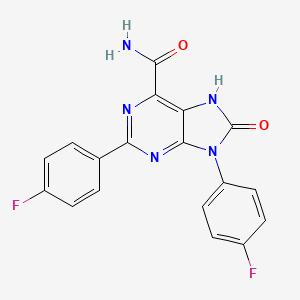
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BFC, is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Wirkmechanismus
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its biological effects by inhibiting the activity of various enzymes and proteins that are involved in key cellular processes. For example, it has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. Additionally, it has been shown to inhibit the activity of various kinases, which play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of various viruses. Additionally, it has been shown to have neuroprotective effects, such as reducing the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in lab experiments is its high potency and specificity. It has been shown to exhibit potent biological activity at relatively low concentrations, which makes it an attractive candidate for further study. However, one of the main limitations of using 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several exciting directions for future research on 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and to identify potential targets for its use in the treatment of various diseases. Finally, the development of more efficient and cost-effective methods for synthesizing 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may help to facilitate its use in both basic and clinical research.
Synthesemethoden
The synthesis of 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves a multi-step process that requires a high degree of precision and expertise. The most common method for synthesizing 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves the reaction of 4-fluoroaniline with 2,6-dichloropurine in the presence of a catalyst, followed by subsequent reactions with various reagents to produce the final product.
Wissenschaftliche Forschungsanwendungen
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,9-bis(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRVULQNMQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

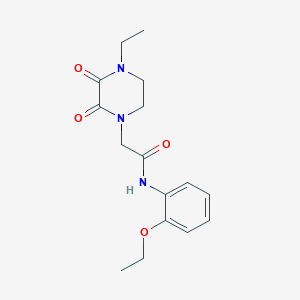
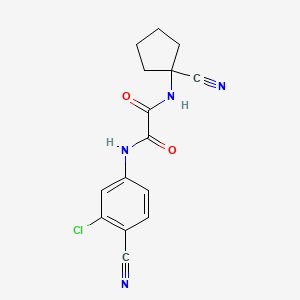
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)
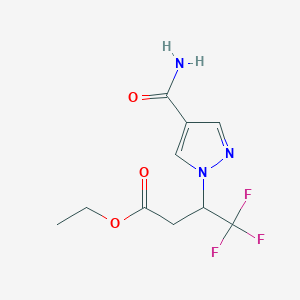

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2618636.png)
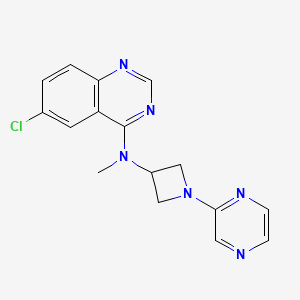
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2618642.png)

![1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2618647.png)
![(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B2618649.png)
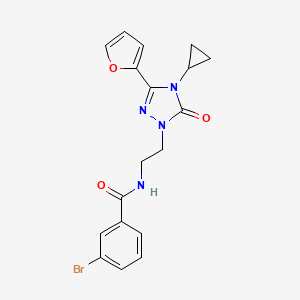

![2-[(2-Methylcyclohexyl)amino]-5-nitrobenzonitrile](/img/structure/B2618652.png)